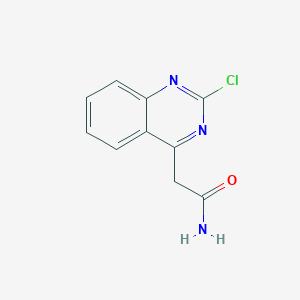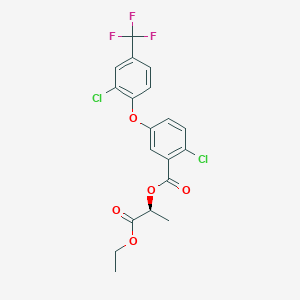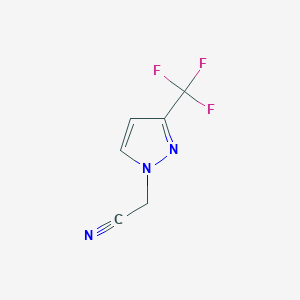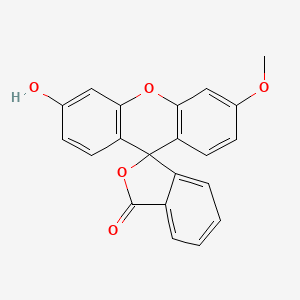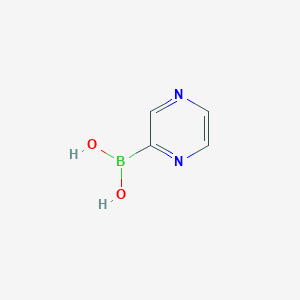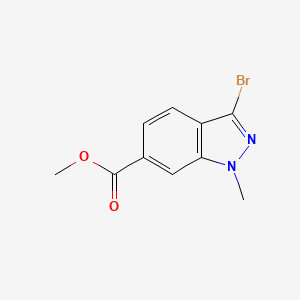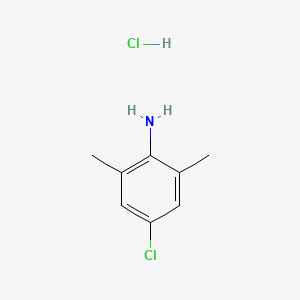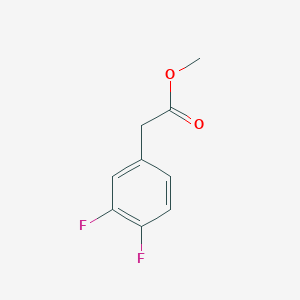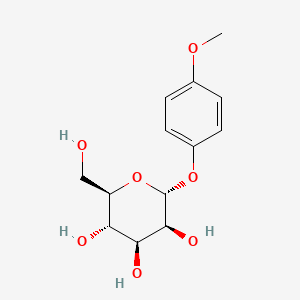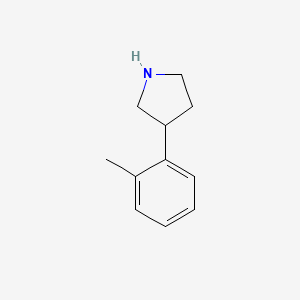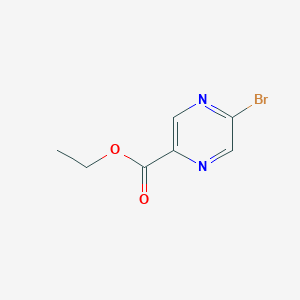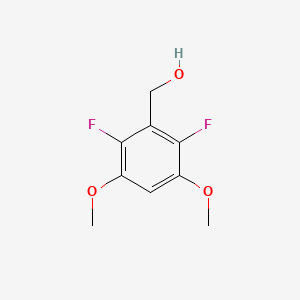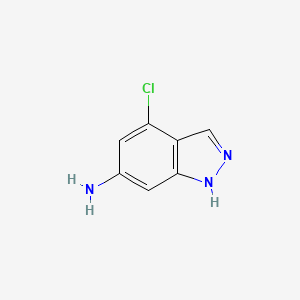
5-(2-フルオロフェニル)ニコチン酸
概要
説明
5-(2-Fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinic acid structure
科学的研究の応用
5-(2-Fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes .
Mode of Action
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Biochemical Pathways
It is known that nicotine, a related compound, is catabolized into fumaric acid via 10 steps, which then enters the tca cycle . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be involved in similar pathways.
Pharmacokinetics
It is known that nicotinic acid, a component of this compound, has improved tolerability compared with the immediate-release and sustained-release formulations . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar ADME properties.
Result of Action
It is known that nicotinic acid increases the average number of ldl particle size and reduces the number of low-density lipoprotein (ldl) . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also have similar effects.
Action Environment
It is known that nicotine, a related compound, is a concern both in terms of public health and the environment . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be influenced by environmental factors.
生化学分析
Biochemical Properties
5-(2-Fluorophenyl)nicotinic acid, like other indole derivatives, may interact with multiple receptors, contributing to a variety of biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation to yield the desired product . Another approach involves the use of 2-fluorobenzyl bromide and nicotinic acid under basic conditions to achieve the same result .
Industrial Production Methods
Industrial production of 5-(2-Fluorophenyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
類似化合物との比較
Similar Compounds
2-Fluoronicotinic acid: Similar structure but lacks the phenyl group.
5-Phenyl nicotinic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-methyl nicotinic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
5-(2-Fluorophenyl)nicotinic acid is unique due to the presence of both the fluorophenyl and nicotinic acid moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its binding interactions and overall activity .
特性
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMCRBSNWWVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602476 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705961-96-2 | |
| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


